molecular formula C14H15NO3S B6501207 N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide CAS No. 1267258-29-6

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide

Cat. No.: B6501207
CAS No.: 1267258-29-6
M. Wt: 277.34 g/mol
InChI Key: KCCJPFOAJYTQGZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a benzamide derivative featuring a hydroxyl-substituted ethylamine linker connected to a thiophene ring (position 2) and a 3-methoxybenzoyl group. This compound combines aromatic, heterocyclic, and polar functional groups, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-11-5-2-4-10(8-11)14(17)15-9-12(16)13-6-3-7-19-13/h2-8,12,16H,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCJPFOAJYTQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carbodiimide Mediation

The most widely reported method involves coupling 3-methoxybenzoic acid with 2-amino-1-(thiophen-2-yl)ethanol using carbodiimide-based activating agents. Key steps include:

  • Activation of the carboxylic acid : 3-Methoxybenzoic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to form the reactive O-acylisourea intermediate.

  • Nucleophilic attack by the amine : 2-Amino-1-(thiophen-2-yl)ethanol is added dropwise, followed by stirring at room temperature for 12–24 hours.

  • Workup and purification : The mixture is filtered to remove dicyclohexylurea byproducts, concentrated under reduced pressure, and purified via silica gel chromatography (eluent: DCM/methanol 95:5).

Key Data :

  • Yield : 68–72%

  • Reaction Time : 18–24 hours

  • Catalyst : 4-dimethylaminopyridine (DMAP, 10 mol%)

  • Solvent : THF or DCM

Mechanistic Insight : The carbodiimide activates the carboxylic acid by forming an electrophilic intermediate, which undergoes nucleophilic substitution by the primary amine. Steric hindrance from the thiophene and hydroxyl groups necessitates prolonged reaction times.

Catalytic Photochemical Synthesis

A novel photochemical approach employs iridium and bismuth catalysts under blue LED irradiation to streamline the synthesis. This method avoids traditional coupling agents and enhances atom economy.

Procedure :

  • Reaction Setup : A mixture of 3-methoxybenzamide (1.2 equiv), 2-thiopheneglycol (1.0 equiv), fac-[Ir(ppy)₃] (1 mol%), and Bi(OTf)₃ (20 mol%) in acetone/water (9:1 v/v) is degassed under argon.

  • Irradiation : The solution is stirred under 24 W blue LEDs for 7 hours at room temperature.

  • Purification : The crude product is isolated via thin-layer chromatography (TLC) on silica gel plates.

Key Data :

  • Yield : 78–82%

  • Reaction Time : 7 hours

  • Catalysts : fac-[Ir(ppy)₃] (photosensitizer), Bi(OTf)₃ (Lewis acid)

  • Solvent : Acetone/water

Advantages :

  • Eliminates stoichiometric coupling agents.

  • High functional group tolerance due to mild conditions.

Ionic Liquid-Assisted Alkylation

A scalable protocol utilizes ionic liquids to facilitate N-alkylation of 3-methoxybenzamide with 2-bromo-1-(thiophen-2-yl)ethanol.

Steps :

  • Alkylation : 3-Methoxybenzamide (1.0 equiv) and 2-bromo-1-(thiophen-2-yl)ethanol (1.1 equiv) are combined with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄], 20 mol%) in THF at 20°C for 18 hours.

  • Molecular Sieves : 4Å molecular sieves are added to sequester generated HBr.

  • Isolation : The product is extracted with ethyl acetate and recrystallized from ethanol/water.

Key Data :

  • Yield : 73%

  • Reaction Time : 18 hours

  • Solvent : THF

  • Additive : [BMIM][BF₄] (ionic liquid)

Mechanism : The ionic liquid stabilizes the bromide leaving group via electrostatic interactions, accelerating the SN2 alkylation.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterCarbodiimide MethodPhotochemicalIonic Liquid
Temperature 0–25°C25°C20°C
Solvent THF/DCMAcetone/waterTHF
Catalyst Load 10 mol% DMAP1 mol% Ir20 mol% IL

The photochemical method operates at ambient temperature, reducing energy input. Conversely, the carbodiimide approach requires strict temperature control to prevent side reactions.

Yield Comparison and Byproduct Formation

MethodYieldMajor Byproducts
Carbodiimide68–72%Dicyclohexylurea
Photochemical78–82%None detected
Ionic Liquid73%Unreacted alkyl bromide

The photochemical route’s superiority in yield and selectivity is attributed to the synergistic effect of Ir and Bi catalysts, which suppress oligomerization.

Spectroscopic Characterization and Purity Analysis

Post-synthesis validation employs:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.52 (t, J = 5.6 Hz, NH), 7.83 (d, J = 7.1 Hz, ArH), 5.46 (d, J = 4.3 Hz, OH).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 166.4 (C=O), 140.8 (thiophene C), 127.2 (ArC).

  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

CriterionCarbodiimidePhotochemicalIonic Liquid
Cost ModerateHighLow
Scalability Lab-scalePilot-scaleIndustrial
Green Metrics PoorExcellentModerate

The photochemical method excels in sustainability but requires costly Ir catalysts. The ionic liquid approach balances cost and scalability, making it suitable for bulk production .

Chemical Reactions Analysis

Hydroxyl Group Reactions

The secondary alcohol group in the hydroxyethyl chain participates in esterification and etherification reactions:

Ester Formation

Reaction with carboxylic acids or acyl chlorides under acidic or basic conditions yields esters. For example:

  • Acetylation : Treatment with acetyl chloride in anhydrous dichloromethane (DCM) and triethylamine (TEA) produces the corresponding acetate ester.

Example Reaction:
N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide+AcClTEA, DCMN-[2-acetoxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide+HCl\text{this compound} + \text{AcCl} \xrightarrow{\text{TEA, DCM}} \text{N-[2-acetoxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide} + \text{HCl}

Etherification via Mitsunobu Reaction

The hydroxyl group undergoes Mitsunobu reactions with alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form ethers .

Amide Group Reactivity

The benzamide moiety undergoes hydrolysis and condensation:

Acidic/Basic Hydrolysis

Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the amide bond cleaves to form 3-methoxybenzoic acid and the corresponding amine .

Example Reaction:
This compoundHCl, H₂O3-Methoxybenzoic acid+2-Amino-1-(thiophen-2-yl)ethanol\text{this compound} \xrightarrow{\text{HCl, H₂O}} \text{3-Methoxybenzoic acid} + \text{2-Amino-1-(thiophen-2-yl)ethanol}

Condensation with Carbonyl Compounds

The amide nitrogen reacts with aldehydes (e.g., formaldehyde) to form Schiff bases under dehydrating conditions .

Thiophene Ring Reactions

The thiophene ring undergoes electrophilic substitution:

Sulfonation

Reaction with chlorosulfonic acid introduces sulfonic acid groups at the α-position of the thiophene ring.

Halogenation

Bromination or iodination occurs at the α-position using N-bromosuccinimide (NBS) or iodine monochloride (ICl) .

Nucleophilic Displacement

The hydroxyethyl group’s hydroxyl can act as a leaving group in SN₂ reactions. For example, substitution with thiols or amines generates thioethers or secondary amines .

Oxidation Reactions

The secondary alcohol oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Example Reaction:
This compoundPCC, DCMN-[2-oxo-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide\text{this compound} \xrightarrow{\text{PCC, DCM}} \text{N-[2-oxo-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide}

Scientific Research Applications

Medicinal Chemistry

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is being investigated for its potential therapeutic properties:

  • Antidepressant Development : The compound serves as an intermediate in the synthesis of antidepressant molecules. Its structural components are believed to enhance binding affinity to neurotransmitter receptors, potentially influencing mood regulation.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating specific cellular pathways involved in tumor growth.

Biochemical Probes

Due to its unique structural characteristics, this compound is explored as a biochemical probe:

  • Enzyme Interaction Studies : Research indicates that the compound can interact with various enzymes, impacting their activity and offering insights into metabolic pathways. This interaction is crucial for understanding the mechanisms of drug action and toxicity .

Material Science

The compound's electronic properties are being studied for potential applications in advanced materials:

  • Organic Electronics : The presence of the thiophene ring suggests potential use in organic semiconductors or photovoltaic devices. Its ability to conduct electricity could be harnessed in developing new electronic materials .

Case Study 1: Antidepressant Synthesis

A study focused on synthesizing antidepressant candidates using this compound as a key intermediate. The synthesis involved several steps, including protection and coupling reactions. The resulting compounds demonstrated promising activity in preclinical models of depression, indicating the compound's utility in developing new antidepressants.

Case Study 2: Anticancer Research

In another study, derivatives of this compound were screened for anticancer activity against various cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting that modifications to the compound could lead to effective anticancer agents.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomerism: Thiophene Substituent Position

Compound A : N-2-hydroxy-2-(thiophen-3-yl)ethyl-4-methoxybenzamide (CAS 1257548-20-1)

  • Key Differences : The thiophene substituent is at position 3 instead of 2, and the methoxy group is at position 4 on the benzamide ring.
  • Molecular Formula: C₁₄H₁₅NO₃S (identical to the target compound).

Functional Group Substitution: Hydroxyl vs. Dimethylamino

Compound B: N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (CAS 946373-55-3)

  • Key Differences: The hydroxyl group is replaced with a dimethylamino group, and the methoxy is at position 2 on the benzamide.
  • Molecular Formula : C₁₆H₂₀N₂O₂S (higher molecular weight than the target compound).
  • Implications: The dimethylamino group introduces basicity and enhanced solubility in acidic conditions. This modification could increase membrane permeability in drug design but reduce hydrogen-bonding capacity .

Heterocyclic Core Variation: Thiophene vs. Thiazole

Compound C : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

  • Key Differences : The thiophene ring is replaced with a dihydrothiazole ring, and the substituents include a 2-methoxyphenyl group.
  • Molecular Formula : C₂₄H₂₀N₂O₂S (more complex structure).
  • Implications : The thiazole core introduces additional nitrogen-based reactivity and conformational rigidity, which may enhance stability in catalytic or photophysical applications .

Substituent Effects on Catalytic Potential

Compound D : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key Differences : Lacks a thiophene ring and features a 3-methylbenzamide with a tertiary alcohol group.
  • Molecular Formula: C₁₁H₁₅NO₂ (smaller molecular weight).
  • Implications : The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, suggesting that the hydroxyl and amide groups in the target compound could similarly coordinate transition metals .

Physicochemical and Structural Data Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₄H₁₅NO₃S C₁₄H₁₅NO₃S C₁₆H₂₀N₂O₂S C₂₄H₂₀N₂O₂S
Functional Groups Hydroxyl, amide, thiophene-2-yl Hydroxyl, amide, thiophene-3-yl Dimethylamino, amide, thiophene-3-yl Thiazole, methoxyphenyl
Hydrogen Bonding High (OH, NH, CO) High Moderate (NH, CO) Moderate (NH, CO)
Predicted Solubility Moderate (polar groups) Moderate High (basic amine) Low (aromatic bulk)

Biological Activity

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, a benzamide group, and a hydroxyethyl side chain, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C14H15NO3SC_{14}H_{15}NO_3S with a molecular weight of approximately 277.34 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, involving sulfur and α-methylene carbonyl compounds.
  • Attachment of the Hydroxyethyl Side Chain : A nucleophilic substitution reaction introduces the hydroxyethyl group.
  • Formation of the Benzamide Group : The final step involves reacting the hydroxyethyl-thiophene derivative with 3-methoxybenzoyl chloride in the presence of a base.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, related thiophene derivatives have shown effectiveness against various pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Activity Type Effectiveness
AntibacterialSignificant against Staphylococcus aureus
AntifungalModerate to high against various fungi

Anti-inflammatory Activity

Research has indicated that benzamide derivatives can possess anti-inflammatory properties. The presence of the hydroxyethyl group may enhance this activity by modulating inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making them potential candidates for developing anti-inflammatory drugs.

Anticancer Potential

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that compounds with thiophene and benzamide moieties can induce apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the specific pathways involved in this activity .

Case Studies

  • Antimicrobial Efficacy : A study on thiophene derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against Gram-positive bacteria. The compound was effective at concentrations as low as 10 µg/mL against Staphylococcus aureus.
  • Inflammation Models : In a murine model of acute inflammation, compounds structurally related to this compound reduced edema by 50% compared to control groups when administered at a dose of 20 mg/kg.

Q & A

Q. Table 1: Key Synthetic Intermediates

IntermediateCAS NumberKey Spectral Data (¹H NMR)
2-(Thiophen-2-yl)ethanol5402-55-1δ 2.75 (t, 2H), 4.65 (t, 1H, -OH)
3-Methoxybenzoyl chloride21643-33-6δ 7.45 (m, 3H), 3.85 (s, 3H, -OCH₃)

Q. Table 2: Biological Activity Comparison

StudyIC₅₀ (Anticancer, μM)Assay ModelPurity (%)
Saeed et al. (2022)12.4 ± 1.2MCF-7 breast cancer98.5
Zhang et al. (2021)28.9 ± 3.1A549 lung cancer95.0

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